molecular formula C8H8ClNS B3186802 8-chloro-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1314394-84-7

8-chloro-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B3186802
CAS No.: 1314394-84-7
M. Wt: 185.67 g/mol
InChI Key: ZKWRGTXGIWMERM-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of a chlorine atom at the 8th position of the benzothiazine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization to form the benzothiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The presence of the chlorine atom enhances its ability to interact with biological molecules, potentially disrupting cellular processes in microorganisms. The compound may inhibit enzyme activity or interfere with cell membrane integrity, leading to its antimicrobial effects.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1,4-benzothiazine: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    8-Methyl-3,4-dihydro-2H-1,4-benzothiazine: Substitution with a methyl group instead of chlorine.

    6-Chloro-3,4-dihydro-2H-1,4-benzothiazine: Chlorine atom at a different position, affecting its chemical properties.

Uniqueness: The presence of the chlorine atom at the 8th position in 8-chloro-3,4-dihydro-2H-1,4-benzothiazine makes it unique compared to its analogs. This substitution enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWRGTXGIWMERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 2
8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 3
8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 4
8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 5
8-chloro-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 6
8-chloro-3,4-dihydro-2H-1,4-benzothiazine

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